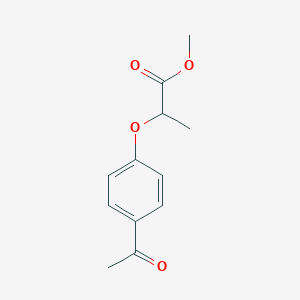
2-(4-Acetyl-phenoxy)-propionic acid methyl ester
Vue d'ensemble
Description
2-(4-Acetyl-phenoxy)-propionic acid methyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of phenoxypropionic acid and is characterized by the presence of an acetyl group attached to the phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-phenoxy)-propionic acid methyl ester typically involves the reaction of 4-acetylphenol with methyl 2-bromopropionate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom bonded to the bromine, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Acetyl-phenoxy)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)propionic acid.
Reduction: Methyl 2-(4-hydroxyphenoxy)propionate.
Substitution: Various substituted phenoxypropionate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Acetyl-phenoxy)-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Acetyl-phenoxy)-propionic acid methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of phenolic and carboxylic acid derivatives. These products can then participate in further biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-hydroxyphenoxy)propionate
- Methyl 2-(4-chlorophenoxy)propionate
- Methyl 2-(4-methylphenoxy)propionate
Uniqueness
2-(4-Acetyl-phenoxy)-propionic acid methyl ester is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the acetyl functionality and thus exhibit different properties and applications .
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl 2-(4-acetylphenoxy)propanoate |
InChI |
InChI=1S/C12H14O4/c1-8(13)10-4-6-11(7-5-10)16-9(2)12(14)15-3/h4-7,9H,1-3H3 |
Clé InChI |
ZLHNBJDIJJGGQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)OC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














